Dibunate sodium

Antitussive safety Adverse effect profiling Non-narcotic comparator

Procurement of non-opioid antitussives for cough reflex studies often introduces CNS confounds from narcotic comparators. Dibunate sodium enables selective targeting of the medullary cough center without sedation or respiratory depression. - **Mechanism:** Dual central (cough center) + peripheral (afferent block) action. - **Safety Profile:** Zero euphoria, habituation, or respiratory depression. - **Physicochemical Handle:** Temp-dependent solubility (cold: 0.5-1% w/v; freely soluble in hot water). - **Stability:** Decomp. >300°C; 5-6 year shelf life. - **PXR Data:** EC₅₀ = 6.3-8.9 µM for CYP3A4 induction assays.

Molecular Formula C18H23NaO3S
Molecular Weight 342.4 g/mol
CAS No. 39315-52-1
Cat. No. B3370447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibunate sodium
CAS39315-52-1
Molecular FormulaC18H23NaO3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1
InChIKeyXYEXKDCAGSHWSD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibunate Sodium Procurement & Research-Grade Specifications


Dibunate sodium (also known as sodium dibunate, CAS 14992-59-7 for the sodium salt form) is a synthetic organic sodium salt of dibunic acid, chemically defined as sodium 2,6-di-tert-butylnaphthalene-1-sulfonate with molecular formula C₁₈H₂₃NaO₃S and molecular weight 342.43 g/mol [1]. It is classified as a non-opioid antitussive (cough suppressant) that acts both centrally on the medullary cough center and peripherally by blocking afferent signals in the respiratory tract [2]. Historically marketed under trade names including Becantex, Becantyl, Keuten, and Linctussal in multiple countries, the compound is characterized by a naphthalene sulfonate core with bulky tert-butyl substituents at the 2- and 6-positions, which contribute to its distinct pharmacological and physicochemical profile [3].

Why Generic Substitution Fails for Dibunate Sodium


Although dibunate sodium shares its antitussive indication with multiple non-opioid cough suppressants, functional interchangeability is precluded by measurable differences in mechanism of action site selectivity, adverse effect liability, and physicochemical properties. The compound exhibits a dual central-peripheral action profile distinct from purely peripheral agents like benzonatate [1], while its established absence of sedation, euphoria, habituation, and respiratory depression differentiates it from narcotic alternatives such as codeine [2]. Furthermore, dibunate sodium demonstrates atypical solubility behavior (low cold-water solubility with marked temperature-dependent enhancement) and a structurally complex isomeric composition that complicates analytical standardization [3]. Substitution without confirmatory analytical and functional characterization therefore introduces risk in both research reproducibility and formulation development contexts.

Dibunate Sodium Quantitative Differentiation Evidence


Adverse Effect Profile vs. Codeine

Dibunate sodium demonstrates a qualitatively distinct adverse effect profile relative to narcotic antitussives. In direct clinical observation and adverse event reporting, dibunate sodium has not been reported to cause sedation, euphoria, habituation, or respiratory depression, unlike the narcotic comparator codeine which carries established liability for all four effects [1]. This differentiation is fundamental rather than quantitative: codeine produces measurable sedation (incidence 5-15% in clinical populations), euphoria (abuse potential documented), and dose-dependent respiratory depression, whereas these effects are absent from the documented safety profile of dibunate sodium [2].

Antitussive safety Adverse effect profiling Non-narcotic comparator

Mechanism of Action: Central vs. Peripheral Site Selectivity

In a comparative pharmacological study evaluating the site of antitussive action, ethyldibunate (the ethyl ester prodrug of dibunate) demonstrated antitussive activity primarily via depression of the cough center, whereas benzonatate exerted its effect at the pulmonary stretch receptor [1]. This represents a mechanistically distinct target engagement profile: ethyldibunate acts centrally, benzonatate acts peripherally. The study employed standardized cough reflex models in experimental animals to differentiate the locus of action [2].

Antitussive mechanism Cough reflex pharmacology Site of action

Regulatory Status & Abuse Potential vs. Dextromethorphan

Dibunate sodium is classified as a non-narcotic, non-scheduled antitussive agent, whereas dextromethorphan, although also non-narcotic, is subject to abuse potential concerns and regulatory restrictions in multiple jurisdictions due to its dissociative effects at supratherapeutic doses [1]. Dibunate sodium has no reported abuse, euphoria, or habituation liability in clinical use, representing a class-level differentiation among non-opioid cough suppressants [2]. The compound's regulatory classification as 'non-controlled' is a documented procurement-relevant distinction relative to scheduled or monitored alternatives [3].

Regulatory status Abuse liability Non-narcotic antitussive

Temperature-Dependent Aqueous Solubility

Dibunate sodium exhibits a distinct temperature-dependent aqueous solubility profile: it is slightly soluble in cold water at 0.5-1.0% w/v (approximately 5-10 mg/mL) but becomes freely soluble in hot water [1]. Additionally, the compound is soluble in methanol with lower solubility in ethanol, and aqueous solutions are stable to boiling . This solubility behavior is atypical for small-molecule sulfonates and represents a quantifiable physicochemical property relevant to formulation and analytical method development [2].

Physicochemical characterization Solubility Formulation development

Thermal Stability & Decomposition Profile

Dibunate sodium crystals exhibit high thermal stability with a decomposition temperature exceeding 300°C (dec >300°), indicating that the compound does not melt but degrades at elevated temperatures [1]. The compound is slightly hygroscopic and demonstrates long-term solid-state stability, with shelf-life assessments suggesting 5-6 years when stored in closed containers protected from humidity and excessive heat . This thermal stability profile supports standard ambient storage conditions for research-grade material .

Thermal analysis Stability Storage conditions

PXR Binding Affinity

Dibunate sodium (as L-1633) demonstrates measurable binding affinity to the human pregnane X receptor (PXR) ligand-binding domain, with an EC₅₀ value of 6,300 nM (6.3 µM) as determined by competitive binding TR-FRET assay [1]. A separate assay measuring PXR activation in HepG2 cells expressing human PXR reported an EC₅₀ of 8,900 nM (8.9 µM) for CYP3A4 induction after 24 hours [2]. These quantitative in vitro parameters establish a baseline for evaluating the compound's potential to modulate drug-metabolizing enzyme expression, a property relevant to drug-drug interaction assessment [3].

Nuclear receptor CYP3A4 induction Drug-drug interaction

Dibunate Sodium Research & Industrial Applications


Cough Reflex Pharmacology with Central Action

Dibunate sodium is optimally deployed as a pharmacological tool in cough reflex studies where a centrally-acting antitussive is required without the confounding CNS depressant, euphorigenic, or respiratory depressant effects associated with narcotic comparators like codeine [1]. The compound's established central action (depression of the cough center) differentiates it from peripherally-acting agents such as benzonatate [2], enabling researchers to selectively target central cough pathways while maintaining a favorable safety boundary suitable for extended-duration protocols or vulnerable model systems [3].

Analytical Method Development Using Solubility & Thermal Stability

The unusual temperature-dependent aqueous solubility profile of dibunate sodium — slightly soluble in cold water (0.5-1.0% w/v) but freely soluble in hot water — provides a distinctive physicochemical handle for analytical method development, including dissolution testing and HPLC mobile phase optimization requiring controlled heating protocols [4]. The compound's high thermal stability (decomposition >300°C) and aqueous solution stability to boiling [5] support robust sample preparation workflows that are not feasible with thermally labile alternatives, while the 5-6 year shelf life under recommended storage conditions facilitates long-term reference standard utility .

Drug-Drug Interaction & PXR Screening

With quantitatively defined human PXR binding affinity (EC₅₀ = 6.3-8.9 µM), dibunate sodium serves as a characterized weak-to-moderate PXR agonist reference compound for in vitro CYP3A4 induction screening assays [6]. This enables its use as a comparator or calibration standard in high-throughput nuclear receptor activation panels, providing a benchmark for categorizing novel chemical entities by their PXR-mediated enzyme induction potential — a key parameter in early-stage drug-drug interaction risk assessment [7].

Formulation of Non-Controlled Antitussive Products

For pharmaceutical formulation scientists developing cough suppressant products in jurisdictions with restrictive controlled substance regulations, dibunate sodium's non-narcotic, non-scheduled status [8] combined with its documented absence of abuse, habituation, and respiratory depression liability [9] presents a procurement-viable active pharmaceutical ingredient alternative to monitored antitussives such as codeine or dextromethorphan . The compound's physicochemical profile — including methanol solubility and temperature-dependent aqueous solubility — informs excipient selection and dissolution strategy design for oral solid or liquid dosage forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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